

techno-economic analysis of dibenzyltoluenebased hydrogen storage

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Compound of Interest

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Techno-Economic Showdown: Dibenzyltoluene for Hydrogen Storage

A Comparative Guide to Dibenzyltoluene-Based Liquid Organic Hydrogen Carriers for Researchers and Drug Development Professionals

The burgeoning hydrogen economy demands safe, efficient, and economically viable methods for hydrogen storage and transportation. Among the promising technologies, Liquid Organic Hydrogen Carriers (LOHCs) are gaining significant traction. This guide provides a detailed techno-economic comparison of dibenzyltoluene (DBT) as an LOHC, pitting it against other hydrogen storage alternatives. The analysis is supported by a review of experimental data and methodologies to offer a comprehensive resource for researchers and industry professionals.

At a Glance: DBT vs. The Competition

Dibenzyltoluene, a thermal oil, serves as a liquid carrier for hydrogen, allowing it to be stored and transported under ambient conditions, leveraging existing infrastructure for liquid fuels.[1] [2] The core of the LOHC concept is a reversible chemical reaction: hydrogen is loaded onto the DBT molecule via catalytic hydrogenation and released through catalytic dehydrogenation when needed.[1][3]

Here's how DBT-based storage stacks up against other prominent hydrogen storage methods in key techno-economic aspects.



Table 1: High-Level Comparison of Hydrogen Storage Technologies

Feature	Dibenzyltol uene (LOHC)	Compresse d H ₂ (CGH ₂)	Liquefied H ₂ (LH ₂)	Toluene (LOHC)	Ammonia (H ₂ Carrier)
Storage Principle	Chemical Bonding	High Pressure	Cryogenic Liquid	Chemical Bonding	Chemical Bonding
Storage Conditions	Ambient Temp. & Pressure	High Pressure (e.g., 350- 700 bar)	Cryogenic Temp. (-253 °C)	Ambient Temp. & Pressure	Liquefied (-33 °C) or Pressurized
Gravimetric H ₂ Density	~6.2 wt%	Varies with pressure	High (100 wt% of stored fluid)	~6.1 wt%	~17.8 wt%
Volumetric H₂ Density	~54 kg H ₂ /m³	Low (~23 kg H ₂ /m ³ at 350 bar)	High (~71 kg H ₂ /m³)	Varies	High (~121 kg H ₂ /m³)
Key Advantage	Safety, uses existing infrastructure	Mature technology for short distances	High gravimetric and volumetric density	Lower carrier cost, mature	High hydrogen density, established industry
Key Disadvantage	Energy for dehydrogenat ion, carrier cost	High compression costs, safety concerns	Boil-off losses, high liquefaction energy	Toxicity (benzene co- production)	Toxicity, energy for cracking

Deep Dive: Economic Performance

The economic viability of a hydrogen storage solution is paramount for its large-scale implementation. The following table summarizes key cost metrics found in techno-economic analyses of DBT and its alternatives.

Table 2: Techno-Economic Performance Indicators



Metric	Dibenzyltoluen e (DBT)	Toluene/MCH	Compressed H ₂ (350 bar)	Liquefied H ₂
Levelized Cost of Transported H ₂	€1.49 - €1.90 / kg (at 300 km)[4]	-	€1.10 - €1.61 / kg (up to 150 km)[4]	Up to €5.35 / kg[4]
Per Cycle Break- Even Price	\$1.38 / kg-H ₂ [1] [3]	\$1.92 / kg-H ₂ [1] [3]	-	-
Production Cost	\$0.98 / kg-H ₂ [1] [3]	\$1.30 / kg-H ₂ [1] [3]	-	-
Carrier Cost	~€4/kg[5]	< €1/kg[6]	N/A	N/A
Dehydrogenation Energy Demand	~11 kWh/kg H₂	High (62-69 kJ/mol H ₂)[6]	N/A (Energy is in compression)	N/A (Energy is in liquefaction)

Analysis indicates that for short distances (up to 150 km), compressed hydrogen is often the more cost-effective solution.[4] However, as the transport distance increases to 300 km and beyond, DBT-LOHC becomes more competitive.[4] Notably, the high cost of the DBT carrier itself is a significant factor in the overall process economics.[6] In comparison to Toluene, another popular LOHC, DBT is more expensive but avoids the issue of toxic benzene co-production.[6]

Process Workflow: A Techno-Economic Analysis

The following diagram illustrates the logical flow of a techno-economic analysis for a DBT-based hydrogen storage system. This workflow outlines the key stages, from defining the system boundaries to assessing economic feasibility and environmental impact.

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